2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
CAS No.: 953928-83-1
Cat. No.: VC7634477
Molecular Formula: C25H22N2O3S
Molecular Weight: 430.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953928-83-1 |
|---|---|
| Molecular Formula | C25H22N2O3S |
| Molecular Weight | 430.52 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C25H22N2O3S/c1-29-20-14-13-17(15-21(20)30-2)16-22(28)26-25-27-23(18-9-5-3-6-10-18)24(31-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,26,27,28) |
| Standard InChI Key | POKADCOTZXAHOM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure: a 1,3-thiazole core substituted at positions 4 and 5 with phenyl groups, while the acetamide side chain at position 2 connects to a 3,4-dimethoxyphenyl group. Key features include:
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Thiazole Ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for stabilizing π-π interactions in biological targets .
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Diphenyl Substituents: Hydrophobic groups at positions 4 and 5, enhancing membrane permeability .
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Acetamide Linker: A flexible spacer facilitating hydrogen bonding with enzymatic active sites .
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3,4-Dimethoxyphenyl Group: Electron-rich aromatic system capable of modulating electronic properties and binding affinity .
The Standard InChIKey (POKADCOTZXAHOM-UHFFFAOYSA-N) and SMILES (COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC) provide precise descriptors for computational modeling.
Synthesis and Analytical Characterization
Synthetic Routes
While no direct synthesis protocol for this compound is documented, analogous thiazole-acetamide derivatives are typically synthesized via:
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Nucleophilic Substitution: Reacting 2-mercapto-thiazole intermediates with halogenated acetamides under basic conditions .
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Steglich Esterification: Coupling carboxylic acids with amines using dicyclohexylcarbodiimide (DCC) as a coupling agent .
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Cyclocondensation: Combining thioureas with α-haloketones to form the thiazole core, followed by acetylation .
For example, related compounds like N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS: AGN-PC-0KBZLS) were synthesized via Cu(I)-catalyzed cycloaddition, suggesting potential parallels in methodology .
Spectroscopic Confirmation
Structural validation relies on:
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NMR: and NMR to confirm proton environments and carbon frameworks .
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IR Spectroscopy: Absorption bands for amide C=O (~1650 cm) and aromatic C-H (~3050 cm) .
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Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., m/z 430.52 for [M+H]).
Anti-Inflammatory Activity
Structural analogs like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) inhibit COX-1/COX-2 enzymes (IC = 9.01–11.65 mM), suggesting similar potential for VC7634477 . Docking studies indicate hydrophobic interactions with COX-2’s active site, akin to celecoxib .
Antimicrobial Applications
While direct data are lacking, derivatives such as 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide show moderate antibacterial activity (MIC = 100–400 µg/ml) . The dimethoxyphenyl group may enhance Gram-positive targeting via membrane disruption .
Comparative Analysis with Structural Analogs
Table 2: Molecular Properties of Related Thiazole-Acetamides
Key trends include:
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Electron-Donating Groups: Methoxy/ethoxy substituents enhance solubility and target affinity .
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Aromatic Bulk: Diphenyl groups improve hydrophobic interactions but may reduce bioavailability .
Future Directions and Challenges
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Synthetic Optimization: Develop regioselective routes to minimize byproducts during thiazole cyclization .
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In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and inflammatory mediators (COX-2, 5-LOX) .
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ADMET Profiling: Assess pharmacokinetic parameters using in silico tools (e.g., SwissADME) to predict absorption and toxicity .
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Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve water solubility and reduce metabolic clearance .
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